Myristyl behenate

Description

Significance of Myristyl Behenate (B1239552) as a Biochemical Reagent and Biomaterial in Life Science and Biomedical Research

Myristyl behenate serves as a crucial biochemical reagent and biomaterial with notable potential in the fields of life science and biomedical research. invivochem.comchembk.comtargetmol.comnordicbiosite.comablybio.cnablybio.cnmedchemexpress.com As a biochemical reagent, it is utilized in various laboratory settings for organic synthesis and drug discovery. targetmol.com Its function as a biomaterial is also of significant interest, with research exploring its applications in developing new materials for biological systems. invivochem.comtargetmol.com

The advancement of biomaterials is a multidisciplinary field that merges materials science with medicine, aiming to create materials that are compatible with the human body. researchgate.net These materials, which can be either natural or synthetic, are designed to replace or restore damaged tissues and organs, ultimately improving a patient's quality of life. researchgate.net The development of innovative biomaterials that mimic natural tissues and possess properties like biocompatibility and biodegradability is a key focus of current research. researchgate.netnih.gov

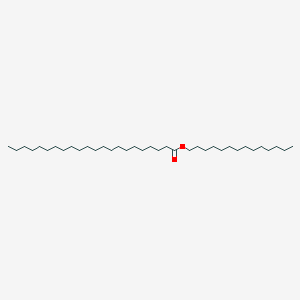

Classification and Structural Context within Long-Chain Fatty Acid Esters (Wax Esters)

This compound belongs to the class of long-chain fatty acid esters, commonly known as wax esters. uit.no A wax ester is formed from the combination of a long-chain fatty acid and a long-chain fatty alcohol. uit.no In the case of this compound, it is the ester of myristyl alcohol and behenic acid. google.com

Structurally, this compound is composed of a myristyl group derived from myristic acid (a saturated fatty acid with 14 carbon atoms) and a behenate group from behenic acid (a saturated fatty acid with 22 carbon atoms). nih.govvvfltd.com This composition results in a large, nonpolar molecule with specific physical and chemical properties. The synthesis of such esters can be achieved through methods like Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com

The properties of wax esters, such as their melting points and thermal stability, are influenced by the lengths of their constituent fatty acid and fatty alcohol chains. mdpi.com Research has shown that esters with longer aliphatic chains tend to have higher thermal resistance. mdpi.com

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tetradecyl docosanoate, Behenic acid myristyl ester |

| Chemical Formula | C36H72O2 |

| Molecular Weight | 536.96 g/mol |

| CAS Number | 42233-09-0 |

Data sourced from multiple chemical suppliers and databases. chembk.com

Overview of Key Research Trajectories and Interdisciplinary Relevance

Current research involving long-chain fatty acid esters is exploring their potential in a variety of applications. For example, their thermal properties are being investigated for use as phase change materials (PCMs) in latent heat storage systems for applications like heating and cooling in buildings. mdpi.com In the field of cosmetics, similar esters are valued for their emollient and texturizing properties. chemicalbook.comresearchgate.netatamanchemicals.com

The interdisciplinary nature of this research is crucial for translating fundamental scientific discoveries into practical applications that can benefit various sectors, from energy to healthcare. nih.gov The continued investigation of this compound and other wax esters is expected to yield further insights and innovations across multiple scientific disciplines.

Properties

IUPAC Name |

tetradecyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVDDQTHIQFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405075 | |

| Record name | tetradecyl docosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42233-09-0 | |

| Record name | tetradecyl docosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Kinetics of Myristyl Behenate and Analogous Esters

Chemical Synthesis Approaches

The primary method for synthesizing myristyl behenate (B1239552) and similar fatty acid esters is through chemical reactions, most notably esterification.

Fischer Esterification for Myristyl Behenate and Other Fatty Acid Esters

Fischer-Speier esterification is a classic and widely used method for producing alkyl esters like this compound. vulcanchem.comcir-safety.org This process involves the reaction of a carboxylic acid (behenic acid) with an alcohol (myristyl alcohol) in the presence of an acid catalyst. europa.eu To drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed. csic.es This method is versatile and can be applied to a wide range of fatty acids and alcohols to produce a variety of esters. cir-safety.orgmdpi.commdpi.com The reaction is initiated by the protonation of the carboxylic acid by the catalyst, which is then followed by a nucleophilic attack from the alcohol to form an intermediate. This intermediate subsequently loses a water molecule to form the final ester. europa.eu

Catalyzed Esterification of Behenic Acid with Myristyl Alcohol

The esterification of behenic acid with myristyl alcohol is often catalyzed to increase the reaction rate and yield. researchgate.net

Tetra-n-butyl titanate (TBT) is a highly effective Lewis acid catalyst used in the production of esters like this compound. chempoint.comresearchgate.net It is known for its high catalytic activity and efficiency in esterification and transesterification reactions. chemicalbook.com TBT works by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. chemicalbook.com The use of TBT can significantly reduce the activation energy of the reaction compared to the uncatalyzed process. researchgate.net For instance, in the esterification of behenic acid with various fatty alcohols, including myristyl alcohol, the activation energy was found to be lower in the presence of TBT. researchgate.net TBT is considered a non-toxic alternative to other metal catalysts like organostannanes. chempoint.com

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often adjusted include temperature and catalyst concentration. researchgate.netresearchgate.net

For the esterification of behenic acid with myristyl alcohol using TBT as a catalyst, studies have investigated the effects of reaction temperature, typically in the range of 165–185 °C, and catalyst loading, from 0.3–1.2% by weight. researchgate.netresearchgate.net Research has shown that the reaction rate increases with both temperature and catalyst concentration. researchgate.net The reaction kinetics for the TBT-catalyzed esterification of behenic acid with myristyl alcohol have been found to be first order with respect to both the fatty acid and the alcohol concentrations. researchgate.netresearchgate.net

Below is a table summarizing the activation energies for the catalyzed and uncatalyzed esterification of behenic acid with different fatty alcohols. researchgate.net

| Alcohol | Catalyzed Activation Energy (kJ mol−1) | Uncatalyzed Activation Energy (kJ mol−1) |

| Decanol | 68.1 | 86.2 |

| Lauryl Alcohol | 69.2 | 79.6 |

| Myristyl Alcohol | 64.5 | 78.6 |

| Cetyl Alcohol | 67.3 | 87.1 |

Development of One-Pot Synthesis Processes for Ester Preparation

One-pot synthesis offers a more efficient and streamlined approach to producing fatty acid esters. csic.esnih.govsciepublish.com This method involves carrying out multiple reaction steps in a single reactor without isolating the intermediates, which can save time, resources, and reduce waste. csic.es For example, a one-pot synthesis of fatty nitriles from fatty acids has been developed, which could be adapted for ester synthesis. csic.es Another example is the one-pot, two-step procedure to obtain 1-O-alkyl glycerol (B35011) ethers from glycerides, which involves transesterification followed by hydrogenation. csic.es The development of one-pot processes is a continuous area of research aimed at making the synthesis of esters and other chemical compounds more sustainable and economically viable. sciepublish.commdpi.com

Enzymatic Synthesis Approaches for Fatty Esters (Analogous Systems)

Enzymatic synthesis provides a greener alternative to chemical methods for producing fatty acid esters. researchgate.netgoogle.commdpi.com Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions under mild conditions. researchgate.netgoogle.commdpi.comdss.go.th

The enzymatic synthesis of myristyl myristate, an ester analogous to this compound, has been extensively studied. researchgate.netgoogle.comresearchgate.net Immobilized Candida antarctica lipase (B570770) (Novozym 435) is a frequently used catalyst. researchgate.netresearchgate.netpharmaexcipients.com Studies have shown that operating at elevated temperatures (around 70°C) and under reduced pressure to remove the water byproduct can lead to high yields in a short amount of time. researchgate.net

The kinetics of lipase-catalyzed esterification of long-chain fatty acids and alcohols often follow the Michaelis-Menten model. dss.go.thresearchgate.net Research on a surfactant-coated lipase for the esterification of lauric acid and dodecyl alcohol demonstrated that the reaction follows a Ping-Pong Bi-Bi mechanism with no substrate or product inhibition. dss.go.thresearchgate.net The use of a surfactant-coated lipase significantly enhanced the enzyme's activity compared to the unmodified lipase. dss.go.thresearchgate.net

Biocatalytic Esterification Using Immobilized Lipases (e.g., Candida antarctica lipase)

Biocatalytic synthesis, particularly through enzymatic esterification, has gained prominence as an environmentally friendly alternative to traditional chemical methods. researchgate.net This approach utilizes lipases, which can catalyze esterification in organic solvents or solvent-free systems, often under mild conditions of temperature and pressure. nih.gov

Immobilized lipases are frequently preferred as they can be easily separated from the reaction mixture and reused, enhancing the economic viability of the process. Among the most effective biocatalysts for producing wax esters is the immobilized lipase B from Candida antarctica (commonly known as Novozym 435). acs.orgnih.gov This enzyme has demonstrated high efficiency in the synthesis of various long-chain wax esters, including myristyl myristate, a structural analog of this compound. researchgate.netresearchgate.net

Research on the synthesis of myristyl myristate using Novozym 435 shows that high conversion yields can be achieved. researchgate.net For instance, operating at 70°C under low pressure with the circulation of dry nitrogen allows for the production of the ester in as little as two hours. researchgate.net Similarly, the synthesis of other wax esters using Novozym 435 has resulted in conversions greater than 95% within 4 to 6 hours when water, a byproduct of the reaction, is removed under vacuum. acs.orgnih.gov In a solvent-free system for producing cetyl oleate (B1233923), another wax ester, a 98% conversion rate was achieved in 8 hours at 40°C using an immobilized Candida sp. lipase. brandeis.eduresearchgate.net These findings underscore the efficacy of immobilized Candida antarctica lipase in producing high-purity wax esters under optimized conditions.

Comparison of Chemical and Enzymatic Interesterification for Structured Lipids

Structured lipids (SLs) are triacylglycerols that have been modified to alter the position of fatty acids on the glycerol backbone, thereby enhancing their functional and nutritional properties. researchgate.netscielo.br This modification is achieved through interesterification, which can be catalyzed either chemically or enzymatically. researchgate.net

Chemical interesterification typically employs catalysts like sodium methoxide. proceedings.science This process is characterized by its randomization of fatty acids across all three positions (sn-1, sn-2, and sn-3) of the glycerol molecule. scielo.br While often more cost-effective for industrial-scale production, it lacks specificity and can lead to less desirable nutritional profiles. scielo.brnih.gov

Enzymatic interesterification (EIE) offers a significant advantage in its specificity. nih.gov Many lipases are 1,3-specific, meaning they selectively catalyze the rearrangement of fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the fatty acid at the sn-2 position intact. unimi.it This specificity is crucial for designing lipids with targeted nutritional benefits. scielo.br EIE is conducted under milder reaction conditions, which helps to prevent the degradation of sensitive compounds like polyunsaturated fatty acids and results in fewer by-products compared to the chemical process. nih.gov However, the higher cost of enzymes has been a barrier to its widespread industrial adoption. researchgate.net

The key difference between chemical and enzymatic interesterification lies in the resulting distribution of fatty acids. In chemical interesterification, the random nature of the catalysis leads to a balanced, but uncontrolled, distribution of fatty acids across the glycerol structure. scielo.br

In contrast, the use of 1,3-specific lipases in EIE allows for precise structural modification. For example, in the production of behenic-rich structured lipids, enzymatic interesterification resulted in a 22% increase in saturated fatty acids at the sn-1,3 positions compared to a simple mixture. scielo.br The enzymatically produced lipid had 47% more saturated fatty acids at the sn-1,3 positions than the chemically interesterified product. scielo.br Concurrently, the EIE process preserved the monounsaturated fatty acids at the sn-2 position, with 73.6% of the total unsaturated fatty acids located there. scielo.br This targeted reorganization is nutritionally significant, as fatty acids at the sn-2 position are more readily absorbed by the body. nih.gov

Elucidation of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of esterification is essential for process optimization. This involves determining the reaction order, calculating activation energies, and monitoring the reaction's progress over time.

Determination of Reaction Order with Respect to Reactant Concentrations

The kinetic modeling of wax ester synthesis often involves determining the reaction's dependence on the concentrations of the fatty acid and alcohol. For the chemical esterification of behenic acid with various fatty alcohols, including myristyl alcohol, using tetra n-butyl titanate as a catalyst, the reaction was found to exhibit first-order dependence with respect to the concentration of both behenic acid and the fatty alcohol. researchgate.net

However, for lipase-catalyzed esterification of analogous long-chain esters, a second-order reversible kinetic model has frequently been proposed. jst.go.jpresearchgate.netnih.gov For example, the synthesis of decyl oleate using Novozym 435 was well-described by a second-order model. researchgate.net Similarly, the enzymatic synthesis of cetyl oleate was effectively modeled using a second-order reversible reaction approach. nih.gov These models, such as the Ping Pong Bi-Bi mechanism, account for the interaction of both substrates with the enzyme and are often used to predict the reaction course and optimize conditions. biointerfaceresearch.comaip.orgredalyc.org

Calculation of Activation Energy for Catalyzed and Uncatalyzed Esterification

Activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a faster reaction rate at a given temperature.

In the study of the esterification of behenic acid with myristyl alcohol, the activation energy was determined for both catalyzed and uncatalyzed reactions. The use of a tetra n-butyl titanate catalyst significantly lowered the energy barrier.

| Reaction Type | Activation Energy (kJ mol⁻¹) | Activation Energy (kcal mol⁻¹) |

|---|---|---|

| Catalyzed (tetra n-butyl titanate) | 64.5 | 15.4 |

| Uncatalyzed | 78.6 | 18.8 |

For comparison, the activation energy for the lipase-catalyzed synthesis of other wax esters varies. For the synthesis of decyl oleate with Novozym 435, the Ea was found to be 16.24 kcal/mol (67.88 kJ/mol). researchgate.netbiointerfaceresearch.com In the synthesis of an oleyl oleate wax ester using immobilized Candida antarctica lipase, the activation energy was 21.77 kcal/mol (91.08 kJ/mol). jst.go.jp These values highlight that while catalysts, both chemical and enzymatic, reduce the activation energy compared to the uncatalyzed reaction, the specific value can vary depending on the substrates and the catalyst used.

Spectroscopic Monitoring of Reaction Progress (e.g., Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR))

Real-time monitoring of chemical reactions provides valuable data for process control and optimization. Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR or ATR-FTIR) is a powerful technique for in-situ monitoring of esterification reactions. researchgate.netnumberanalytics.comspectroscopyonline.com This non-invasive method allows for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis. researchgate.netspectroscopyonline.com

During the esterification of a fatty acid and an alcohol, ATR-IR can monitor the reaction progress by observing specific changes in the infrared spectrum. Key spectral changes include:

The disappearance of the broad O-H stretching band characteristic of the alcohol's hydroxyl group. numberanalytics.com

The appearance and increase in the intensity of the C=O stretching band of the newly formed ester functional group. numberanalytics.com

By tracking the intensity of these characteristic peaks over time, a real-time concentration profile of the reactants and products can be generated. researchgate.net This data is crucial for determining the reaction rate, identifying the reaction endpoint, and ensuring high conversion rates. researchgate.netspectroscopyonline.com The technique has been successfully applied to monitor various esterification processes, providing reliable data for kinetic analysis and process optimization. researchgate.netresearchgate.netmdpi.com

Research in Material Science and Engineering Applications of Myristyl Behenate

Application as Phase Change Materials (PCM) for Thermal Energy Storage

Organic compounds like fatty acid esters are recognized as promising phase change materials (PCMs) for thermal energy storage. mdpi.comnih.gov This is due to their advantageous properties, including high latent heat of fusion, chemical stability, low supercooling, and biodegradability. mdpi.com They can store and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition, making them suitable for applications like solar energy storage and thermal management in buildings. nih.govresearchgate.net

While specific thermal property data for myristyl behenate (B1239552) is not extensively detailed in the reviewed literature, its performance can be inferred from studies on related long-chain fatty acid esters. The melting point and enthalpy of fusion are critical parameters for a PCM, dictating the temperature range of operation and the energy storage capacity. mdpi.com

Research on a series of esters made from myristyl alcohol (1-tetradecanol) and various even-numbered fatty acids (lauric, myristic, palmitic, stearic, and arachidic acids) showed that melting temperatures increase with the length of the fatty acid chain. researchgate.net For instance, esters of myristyl alcohol had melting points ranging from 38 to 53 °C and enthalpies of fusion above 200 J/g. researchgate.net Similarly, studies on esters of behenic acid with different alcohols (methanol, 1-pentanol, 1-decanol) demonstrate a clear correlation between the alcohol chain length and thermal properties. mdpi.com Generally, longer total carbon chains in esters lead to higher melting points due to stronger van der Waals forces and more efficient crystal packing. mdpi.comnih.gov

Given that myristyl behenate has a total of 36 carbon atoms (C36), its melting point would be expected to be relatively high for an organic PCM, likely suitable for medium-temperature thermal energy storage applications. researchgate.net The enthalpy of fusion is also expected to be significant, a characteristic feature of long-chain esters that allows for dense energy storage. mdpi.comresearchgate.net

Table 1: Thermal Properties of Related Fatty Acid Esters

| Ester Name | Abbreviation | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |

|---|---|---|---|

| Myristyl Laurate | C14-C12 | ~38-42 | >200 |

| Myristyl Myristate | C14-C14 | ~45-49 | >200 |

| Myristyl Palmitate | C14-C16 | ~50-54 | >200 |

| Methyl Behenate | MEBE | ~48 | >150 |

| Pentyl Behenate | PEBE | ~42 | >150 |

Thermal stability is crucial for the long-term reliability of a PCM, ensuring it does not degrade over many melting and freezing cycles. researchgate.net Thermogravimetric Analysis (TGA) is a standard method used to determine this stability by measuring mass loss as a function of temperature. researchgate.net A high decomposition temperature indicates good thermal resistance.

Studies on esters of myristyl alcohol show high thermal stability, with some materials being stable up to temperatures exceeding 240°C. researchgate.net For example, myristyl alcohol-derived esters were found to be stable after 1000 accelerated thermal cycles, with minimal changes in their thermal properties. researchgate.net This high stability is typical for saturated long-chain esters, which lack weaker, reactive sites in their molecular structure. TGA is used to assess the thermal stability and decomposition patterns of materials. mdpi.com The process involves heating a sample at a constant rate and recording the change in mass, which indicates at what temperature degradation occurs. wikipedia.org

The thermal performance of fatty acid esters as PCMs is directly linked to their chemical structure. Key structural factors include the total number of carbon atoms and the lengths of both the fatty acid and alcohol chains. mdpi.com

Chain Length: Increasing the total carbon number (the sum of carbons in the fatty acid and alcohol chains) generally increases the melting temperature. mdpi.com This is because longer alkyl chains result in stronger intermolecular van der Waals forces, which require more energy to overcome during the phase transition from solid to liquid. nih.gov

Molecular Symmetry: The relative lengths of the fatty acid and alcohol portions of the ester can also influence crystal packing and, consequently, the thermal properties. More symmetrical esters sometimes exhibit higher melting points and enthalpies of fusion due to the formation of a more ordered and stable crystal lattice.

This compound is an asymmetric ester, with a C14 alcohol and a C22 acid. This asymmetry can influence its crystallization behavior compared to a symmetric ester with the same total carbon number, such as stearyl stearate (B1226849) (C18 acid, C18 alcohol). Research has shown that such molecular makeup has a strong effect on the resulting crystal habit and size. nih.gov

Role in Oleogel Formation and Microstructure-Rheology Relationships

Oleogels are systems where a liquid oil is structured into a gel-like state by a small amount of an oleogelator. nih.gov Wax esters, such as this compound, are effective oleogelators due to their ability to crystallize from the oil upon cooling, forming a three-dimensional network that entraps the liquid phase. mdpi.comuminho.pt

The gelling properties of this compound have been investigated as part of a broader study on wax esters in medium-chain triglyceride (MCT) oil. mdpi.com The study characterized the viscoelastic behavior and gel rigidity of oleogels made with various pure wax esters. mdpi.com

The rigidity of the oleogel, a key rheological property, was found to be inversely correlated with the size of the crystals formed by the wax ester. mdpi.comresearchgate.net Specifically, esters that form smaller, less-defined platelets tend to create more rigid gels. mdpi.com Research on a series of wax esters showed that those with lower total carbon numbers (e.g., CN 30) produced stronger gels than those with higher carbon numbers (e.g., CN 46). mdpi.com this compound, with a carbon number of 36 (CN 36), falls within this studied range. mdpi.comresearchgate.net The study also noted that for a given carbon number, molecular symmetry plays a role; oleogels made with the symmetric stearyl stearate (CN 36) were found to be the softest. mdpi.com

Table 2: Rheological and Structural Properties of Wax Ester Oleogels

| Wax Ester (WE) | Total Carbon Number (CN) | Gel Rigidity (G*max) | Crystal Face Length (L_face) |

|---|---|---|---|

| Palmityl Myristate | 30 | High | Small |

| This compound | 36 | Intermediate | Intermediate |

| Stearyl Stearate | 36 | Low | Intermediate |

| Behenyl Arachidate | 42 | Low | Large |

Note: This table represents generalized findings from research comparing different wax esters. mdpi.com Gel rigidity is inversely proportional to crystal face length.

The functionality of an oleogel is fundamentally determined by its microstructure. Techniques like Scanning Electron Microscopy (SEM) and Bright Field Microscopy (BFM) are used to visualize the crystal network. nih.govmdpi.com

BFM is a basic light microscopy technique that illuminates the sample with white light, making it useful for observing the general morphology of crystal structures. wikipedia.org SEM provides higher magnification images, revealing finer details about the crystal shape and how the crystals aggregate to form the gel network. mdpi.comnih.gov

Studies on wax ester oleogels, including those made with this compound, reveal that they crystallize to form very regular, thin, rhombic platelet-like structures. nih.govmdpi.comresearchgate.net BFM images confirm the platelet morphology and show that the size and regularity of these crystals tend to increase with the total carbon number of the wax ester. nih.govmdpi.com SEM analysis further details these structures, showing that the platelets are often stacked and randomly oriented, creating the three-dimensional network that immobilizes the oil. mdpi.commdpi.com For an oleogel made with a wax ester of CN 42, SEM revealed platelets with a thickness corresponding to 80 to 115 monomolecular layers. mdpi.comresearchgate.net This platelet-like morphology is characteristic of wax-based oleogels. mdpi.comresearchgate.net

Rheological Characterization of Oleogels

The rheological properties of oleogels are critical to understanding their texture, stability, and performance in various applications. The viscoelastic nature of these systems, where a liquid oil is structured into a gel-like material, is primarily determined by the crystalline network formed by the gelator. In the case of oleogels structured with wax esters like this compound, the chemical structure of the ester plays a significant role in the final rheological behavior of the gel.

Research into wax ester-based oleogels has sought to establish a relationship between the molecular structure of the wax ester and the resulting properties of the oleogel. Studies have utilized oscillatory rheology to characterize the gel rigidity and viscoelastic behavior of these systems. researchgate.net

Gel-Sol Transition Studies

The transition from a liquid-like (sol) to a solid-like (gel) state is a fundamental property of oleogels and is crucial for their formation and application. This thermoreversible transition is governed by the crystallization and melting of the gelling agent within the oil phase. mdpi.com Upon cooling, the gelator molecules self-assemble into a three-dimensional network that immobilizes the liquid oil, leading to the formation of the gel. mdpi.com The temperature at which this occurs is the gelation temperature. Conversely, upon heating, the crystalline network melts, and the system returns to a liquid state at the melting temperature.

Methodologies to study the gel-sol transition include differential scanning calorimetry (DSC), rheology, and turbidimetry. mdpi.com Rheological studies can identify the gel point by observing the crossover of the storage modulus (G') and the loss modulus (G''), where G' becomes greater than G'', indicating a transition to a predominantly elastic, solid-like behavior. mdpi.commdpi.com While the general principles of gel-sol transition are well-established for oleogels, specific, detailed studies focusing exclusively on the gel-sol transition temperatures and kinetics of oleogels prepared with this compound are not extensively detailed in the reviewed literature. However, the behavior is expected to follow the general patterns observed for other wax ester-based oleogels, where the transition temperatures are dependent on the concentration of the gelator and the cooling or heating rate. researchgate.net

Determination of Complex Shear Modulus

In a study investigating various wax esters, oleogels were prepared using 10% (m/m) of a single pure wax ester, including this compound (with a total carbon number of 36, denoted as CN 36), in a medium-chain triglyceride oil. The viscoelastic behavior was analyzed using an MCR 302 rheometer. To ensure the measurements were taken within the material's linear viscoelastic range, an amplitude strain test was performed beforehand. The maximum complex shear modulus (G*max) was determined after a 30-minute crystallization time at 5°C. mdpi.com

The research found a correlation between the total carbon number (CN) of the wax esters and the resulting gel rigidity. Generally, wax esters with smaller total carbon numbers resulted in higher Gmax values, indicating stronger gels. researchgate.net The study also revealed that gel rigidity (Gmax) was inversely correlated with the crystal face length of the wax ester platelets formed in the oleogel. researchgate.netmdpi.com Smaller and less defined platelets were associated with higher gel rigidities. researchgate.net

The following table presents data on the maximum complex shear modulus for oleogels made with this compound and other wax esters, illustrating the impact of chemical structure on gel strength. researchgate.netmdpi.com

Table 1: Maximum Complex Shear Modulus (G*max) of Various Wax Ester Oleogels

| Wax Ester | Abbreviation | Total Carbon Number (CN) | Fatty Acid Moiety | Fatty Alcohol Moiety | G*max (Pa) |

|---|---|---|---|---|---|

| Myristyl laurate | C14-C12 | 30 | 12 | 14 | 1,100,000 |

| Palmitoyl myristate | C16-C14 | 30 | 14 | 16 | 900,000 |

| This compound | C14-C22 | 36 | 22 | 14 | 150,000 |

| Stearyl stearate | C18-C18 | 36 | 18 | 18 | 120,000 |

| Behenyl myristate | C22-C14 | 36 | 14 | 22 | 110,000 |

| Arachidyl stearate | C20-C18 | 38 | 18 | 20 | 80,000 |

| Behenyl behenate | C22-C22 | 42 | 22 | 22 | 20,000 |

Data sourced from research on the relationship between wax ester chemical structures and oleogel properties. researchgate.netmdpi.com

Potential in Surface Modification and Advanced Materials

This compound, as a wax ester, possesses properties that make it suitable for applications in surface modification and potentially in the formulation of advanced materials. While specific research focusing on this compound in high-tech advanced materials is limited, its functions in cosmetic and pharmaceutical formulations provide insight into its potential.

In the context of material science, surface modification involves altering the surface properties of a material to achieve desired characteristics such as hydrophobicity, lubrication, or specific sensory profiles. Fatty acids and their esters are commonly used for this purpose. For instance, higher fatty acids and alcohols, including behenic acid and myristyl alcohol (the precursors to this compound), are used in the surface treatment of pigments for cosmetic applications. google.com This treatment can improve the dispersibility of the pigments in oil-based formulations and enhance their feel on the skin.

Although direct evidence is sparse for this compound, related compounds like myristyl myristate are used as emollients and texture enhancers in skincare products. atamanchemicals.comspecialchem.com They form a protective, non-greasy barrier on the skin's surface, which is a form of surface modification that prevents moisture loss. atamanchemicals.comspecialchem.com this compound, with its waxy nature, would be expected to contribute to the structure and stability of emulsions and anhydrous formulations, acting as a co-emulsifier or thickener. atamanchemicals.com

The term "advanced materials" refers to materials engineered to exhibit superior performance in various high-tech fields. icl-group.com While this compound is not typically classified as a primary advanced material, it can be a key component in advanced formulations. For example, in the pharmaceutical industry, solid lipid nanoparticles and hot-melt extrusion technologies utilize lipids and waxes to create advanced drug delivery systems. ioioleo.de The precise melting point and crystallization behavior of esters like this compound could be leveraged in such systems to control the release of active ingredients. Research on high-chain fatty acid esters of myristyl alcohol has identified them as novel organic phase change materials (PCMs) for thermal energy storage, which is a significant application in advanced materials science. researchgate.net These esters exhibit favorable thermal properties and reliability for low-temperature heat transfer applications. researchgate.net

Myristyl Behenate in Pharmaceutical and Biomedical Research

Development of Lipid Nanocarrier Systems for Drug Delivery

Lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), represent a significant advancement in drug delivery technology. These systems utilize biocompatible and biodegradable lipids to encapsulate therapeutic agents, offering advantages like improved drug solubility, stability, and controlled release. scielo.brnih.gov SLNs are colloidal carriers with a solid lipid core, while NLCs are a second-generation system incorporating a blend of solid and liquid lipids. acs.org This blend creates a less-ordered or amorphous lipid matrix, which enhances drug loading capacity and minimizes potential drug expulsion during storage. nih.govacs.orgnih.gov

The formulation of SLNs and NLCs involves the dispersion of a melted lipid phase, containing the dissolved drug, into an aqueous surfactant solution. The resulting nanoemulsion is then solidified by cooling, entrapping the drug within the solid lipid matrix. nih.gov The choice of lipid is a critical factor that influences the physicochemical properties and in vivo performance of the nanoparticles. nih.govfrontiersin.org

Glyceryl behenate (B1239552) is widely used in the formulation of SLNs and NLCs due to its favorable properties, such as a high melting point (approximately 70°C) and physiological compatibility. researchgate.netnih.gov As the primary component of the solid matrix, it dictates the structural integrity of the nanoparticle. The crystalline nature of the lipid matrix formed by glyceryl behenate is crucial for controlling the release of the encapsulated drug. researchgate.netunesp.br In NLCs, the inclusion of liquid lipids alongside glyceryl behenate disrupts the crystalline lattice, creating imperfections that can better accommodate drug molecules and improve formulation stability. nih.gov This modification allows for a less-ordered matrix, which is beneficial for achieving higher drug loads and preventing drug leakage over time. nih.govunesp.br

Encapsulation efficiency (EE) and drug loading capacity are critical parameters for the therapeutic success of nanocarriers. The selection of the lipid matrix is a key determinant of these factors. nih.gov The solubility of the drug in the molten lipid is a primary driver for achieving high encapsulation. scielo.brnih.gov Glyceryl behenate has demonstrated high EE for various drugs. For instance, NLCs formulated with glyceryl behenate achieved an EE of 85% for the anti-inflammatory drug aceclofenac. bpasjournals.com Similarly, SLNs made with this lipid showed an EE of 81.6% for lopinavir (B192967) and 79.46% for haloperidol. scielo.brnih.gov The imperfect matrix of NLCs, compared to the more crystalline structure of SLNs, generally allows for superior drug loading and retention. nih.govacs.org

Table 1: Research Findings on Encapsulation Efficiency in Glyceryl Behenate-Based Nanoparticles

| Drug | Nanoparticle Type | Lipid Matrix | Encapsulation Efficiency (%) |

|---|---|---|---|

| Aceclofenac | NLC | Glyceryl Behenate | 85 ± 3 |

| Lopinavir | SLN | Glyceryl Behenate | 81.6 ± 2.3 |

| Haloperidol | SLN | Glyceryl Behenate | 79.46 ± 1.97 |

| Donepezil | SLN | Glyceryl Behenate | 67.95 ± 1.58 |

The physicochemical properties of the lipid, including its molecular weight and chain length, directly influence the final characteristics of the nanoparticles, such as particle size and zeta potential. researchgate.net Research has shown that lipids with longer fatty acid chains or higher molecular weights tend to produce larger nanoparticles. researchgate.nethud.ac.uk For example, SLNs produced with glyceryl behenate (composed of C22 fatty acids) were found to be larger than those made with glyceryl palmitostearate (composed of C16 and C18 fatty acids). hud.ac.uk

Zeta potential, a measure of the surface charge of the nanoparticles, is crucial for their stability in dispersion; a higher absolute value generally indicates better colloidal stability due to electrostatic repulsion. nih.gov The type of lipid can influence this value. In one study, increasing the concentration of glyceryl behenate led to a higher negative zeta potential, attributed to the ionization of carboxylic groups. nih.gov

Table 2: Influence of Lipid Type on Nanoparticle Characteristics

| Lipid | Active Drug | Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|---|

| Glyceryl Behenate | Aceclofenac | 150 ± 10 | -25 ± 2 |

| Tristearin | Aceclofenac | 200 ± 15 | -22 ± 2 |

| Glyceryl Behenate | Haloperidol | 103 ± 9 | -23.5 ± 1.07 |

| Glyceryl Behenate | Lopinavir | 214.5 ± 4.07 | -12.7 ± 0.87 |

The production of lipid nanoparticles requires specialized techniques to reduce particle size to the nanometer range and ensure a narrow size distribution. High-energy homogenization methods are commonly employed for this purpose. nih.gov

A prevalent and effective method for fabricating SLNs and NLCs is the combination of high shear homogenization (HSH) and ultrasonication. mdpi.commdpi.com The process begins by melting the solid lipid and dissolving the active drug within it to form the lipid phase. japsonline.com This phase is then dispersed in a hot aqueous solution containing surfactants, using a high-shear homogenizer to create a coarse pre-emulsion. mdpi.comjapsonline.com This pre-emulsion is immediately subjected to high-power ultrasonication. The intense energy from ultrasonication breaks down the larger droplets into nano-sized particles. mdpi.comresearchgate.net The resulting hot nanoemulsion is then cooled, causing the lipid to recrystallize and solidify, thus forming the final nanoparticle dispersion. researchgate.net This two-step process is highly effective for achieving small particle sizes and homogenous distribution. nih.govmdpi.com

Formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Advanced Fabrication Methods for Lipid Nanocarriers

Microemulsion-Based Processes

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. nih.gov These systems are of significant interest in pharmaceutical sciences due to their potential as drug delivery vehicles for a wide range of molecules. nih.gov The formation of microemulsions is a spontaneous process that offers advantages such as ease of manufacturing and the ability to enhance the solubilization of poorly water-soluble drugs. nih.govresearchgate.net

In the context of myristyl behenate, while direct research on its use in microemulsion-based processes is limited, the principles of using lipidic components are well-established. For instance, glyceryl behenate, a related lipid, has been used as an organogelling agent to gel microemulsions, thereby modifying their viscosity for topical applications. abo.fiwjpmr.com The selection of components for a microemulsion is critical and is typically based on the physicochemical properties of the drug and the intended route of administration. researchgate.net The process often involves dissolving the drug in the oil phase, followed by the addition of a surfactant/cosurfactant mixture and then titrating with an aqueous phase until a clear and stable microemulsion is formed. wjpmr.com

The stability of microemulsions is a key consideration and involves both thermodynamic and kinetic aspects. nih.gov Experimental methods like membrane diffusion techniques are used to study the release of active substances from these systems. nih.gov

Assessment of Colloidal Stability of Nanocarrier Systems

The colloidal stability of nanocarrier systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), is crucial for their in vivo performance. These systems are prone to aggregation and flocculation in biological environments, which can be influenced by interactions with blood components like proteins and lipoproteins. The inclusion of charged components in the nanocarrier formulation can create electrostatic repulsive forces, which helps in preventing aggregation and maintaining colloidal stability.

Controlled Drug Release Formulations

This compound and related lipids are extensively utilized in the development of controlled drug release formulations. These lipids can act as matrix-forming agents, release modifiers, and plasticizers in various dosage forms, including tablets and solid dispersions. nih.govwikipedia.org

This compound (or related lipids like Glyceryl Behenate) as Release Modifiers and Plasticizers in Matrix Tablets and Solid Dispersions

Glyceryl behenate, a compound structurally related to this compound, is a well-studied lipid excipient used to create sustained-release matrix tablets. wikipedia.orggoogle.com It can form a hydrophobic matrix that retards the release of water-soluble drugs. google.comnih.gov The effectiveness of glyceryl behenate in sustaining drug release is dependent on its concentration in the formulation; higher levels generally result in slower release rates. google.com For instance, studies have shown that at a 10% concentration, glyceryl behenate may not provide a significant sustained-release effect, whereas at higher concentrations (30% and 50%), a considerable slowing of drug release is observed. google.com

In solid dispersions, glyceryl behenate can function as a plasticizer, improving the processability of high molecular weight polymers during techniques like hot-melt extrusion. nih.gov The inclusion of glyceryl behenate can also modify the drug release profile from these systems, allowing for sustained release even under supersaturation conditions. nih.gov

A post-heating method applied to tablets containing as little as 0.65% glyceryl behenate has been shown to create a strong matrix, leading to significant sustained release of a hydrophilic drug over 10 hours. nih.gov This indicates that thermal treatment can enhance the matrix-forming properties of the lipid.

Investigation of Drug Release Mechanisms (e.g., Diffusion, Hydration, Erosion)

The primary mechanism of drug release from inert, hydrophobic lipid matrices like those formed by glyceryl behenate is diffusion. pharmaexcipients.comijpsonline.com The process begins with the penetration of the aqueous medium into the tablet matrix. This leads to the dissolution of the drug, which then diffuses out of the matrix following its concentration gradient. pharmaexcipients.comijpsonline.com The rate of this diffusion is governed by the porosity of the matrix and the formation of water channels. pharmaexcipients.com

The inclusion of hydrophilic excipients, or "pore-formers" such as lactose, can modulate the drug release. ijpsonline.com The higher water solubility of these agents leads to the creation of a more extensive network of channels within the matrix, facilitating faster drug release compared to formulations with less soluble fillers like dibasic calcium phosphate (B84403) anhydrous. pharmaexcipients.compharmaexcipients.com The release from these matrices is generally not dependent on the pH of the dissolution medium or the compression force used to manufacture the tablets. nih.gov In some cases, particularly with hydrophilic polymers mixed with the lipid, the release mechanism can be a combination of drug diffusion and matrix dissolution (non-Fickian diffusion). researchgate.net

Kinetic Modeling of Drug Release Profiles (e.g., Korsmeyer-Peppas, Baker-Lonsdale Models)

To understand and predict the drug release behavior from lipid-based matrices, various mathematical models are employed. These models help to elucidate the underlying release mechanisms.

The Korsmeyer-Peppas model is a semi-empirical model that describes drug release from a polymeric system. ptfarm.pl The release exponent, 'n', in this model provides insight into the release mechanism. For spherical systems, an 'n' value of 0.43 suggests a Fickian diffusion-controlled release. researchgate.net Values of 'n' between 0.43 and 0.85 indicate anomalous (non-Fickian) transport, which is a combination of diffusion and swelling or erosion of the matrix. mdpi.comresearchgate.net

The Baker-Lonsdale model , derived from the Higuchi model, is used to describe drug release from spherical matrices. ptfarm.plresearchgate.net It linearizes release data from formulations like microcapsules and microspheres. ptfarm.pl However, its applicability can be limited, especially if the underlying assumption of Fickian diffusion is not met. mdpi.comresearchgate.net

Other models frequently used include the Higuchi model, which describes release from a matrix system based on Fickian diffusion, and first-order kinetics, often applicable to water-soluble drugs in porous matrices. ptfarm.pl The selection of the most appropriate model is typically based on the coefficient of determination (R²) from fitting the experimental release data. researchgate.net

Interactive Data Table: Drug Release Kinetic Models html

| Model | Equation | Description | Applicability |

|---|---|---|---|

| Korsmeyer-Peppas | Mt/M∞ = ktn | Describes drug release from polymeric systems. The release exponent 'n' indicates the mechanism. | Useful for determining the release mechanism (Fickian, non-Fickian). [11, 16] |

| Baker-Lonsdale | f(Mt/M∞) = kt | Describes drug release from spherical matrices. nih.gov | Linearizes release data from microcapsules and microspheres. nih.gov |

| Higuchi | Q = A√(D(2C-Cs)Cst) | Describes release from a matrix system based on Fickian diffusion. nih.gov | Applicable to planar systems and can be extended to other geometries. nih.gov |

| First-Order | log C = log C0 - Kt / 2.303 | Describes release where the rate is proportional to the amount of drug remaining. nih.gov | Often used for water-soluble drugs in porous matrices. nih.gov |

Dermatological and Cosmetic Research Applications of Myristyl Behenate

Efficacy as Emollients and Skin Conditioning Agents in Formulations

Myristyl behenate (B1239552) is recognized for its emollient and skin conditioning properties. Emollients are crucial in skincare for their ability to soften and soothe the skin by forming a protective layer that helps to prevent moisture loss. Myristyl behenate, as a waxy ester, contributes to the texture and feel of cosmetic products, imparting a soft and smooth sensation to the skin.

Research on analogous esters, such as myristyl myristate, highlights the desirable sensory characteristics these compounds bring to formulations. specialchem.comatamanchemicals.com Myristyl myristate is described as a non-greasy solid emollient that enhances the aesthetic properties of skincare products, providing body and spreadability. atamanchemicals.comulprospector.com It leaves a soft, slightly waxy after-feel. ulprospector.com These properties are sought after in the development of creams, lotions, and other personal care items to improve the user's sensory experience. The inclusion of such esters helps to create formulations that are not only effective but also pleasant to use.

Research on Improving Skin Barrier Function and Hydration (via Analogous Esters)

A healthy skin barrier is essential for preventing water loss and protecting against environmental aggressors. Research into various esters analogous to this compound demonstrates their role in supporting this critical function. For instance, myristyl myristate is known to form a protective barrier on the skin's surface, which helps to lock in moisture and promote softness. specialchem.comatamanchemicals.com This occlusive property is beneficial for maintaining skin hydration.

Furthermore, some cosmetic ingredients are specifically designed to reinforce the skin barrier. One such example is an O/W emulsifier composed of candelilla wax, rice bran wax, and jojoba wax functionalized with polyglycerol-3. gattefosse.com This ingredient, rich in plant lipids similar to those on the skin's surface, has been shown to reinforce the skin barrier function, reduce trans-epidermal water loss (TEWL), and provide long-lasting moisturization. gattefosse.com While not this compound itself, this research on complex ester-based ingredients underscores the scientific community's focus on developing components that actively improve skin health by strengthening its natural defenses.

Role in Emulsion Formulations (e.g., Oil-in-Water Emulsions)

This compound and similar waxy esters play a significant role in the formulation of emulsions, which are mixtures of oil and water. These esters are key components in creating stable and aesthetically pleasing creams and lotions.

Contribution to Emulsion Stabilization and Viscosity Enhancement

The viscosity of a formulation is a critical factor for its stability and application. Research has shown that thickening agents directly influence the microstructure and mechanical properties of emulsions. nih.gov An increase in the concentration of these agents generally leads to improved physical stability and higher viscosity. nih.gov Fatty alcohols, which are structurally related to the components of this compound, are also used to increase the viscosity of formulas and stabilize emulsions. atamanchemicals.com

Impact on Product Spreadability and Sensory Attributes

The sensory experience of a cosmetic product, including how it spreads on the skin, is a major determinant of consumer acceptance. nih.gov this compound and its analogs contribute positively to these attributes. Myristyl myristate, for instance, is known to improve the spreadability of formulations. specialchem.comulprospector.com This allows for a smooth and even application of the product.

Instrumental and sensory analyses have demonstrated a correlation between the mechanical properties of a formulation, such as viscosity and firmness, and its perceived sensory characteristics, like spreadability. nih.gov The inclusion of waxy esters can impart a desirable after-feel, often described as soft, velvety, or non-greasy. specialchem.comalzointernational.com This enhancement of the sensory profile is a key reason for their use in a wide range of cosmetic products.

Research into Therapeutic Applications for Specific Skin Conditions

The role of emollients and moisturizers extends beyond basic skincare into the realm of adjuvant therapy for various inflammatory skin diseases. nih.gov Conditions such as atopic dermatitis, psoriasis, and contact dermatitis are often characterized by a compromised skin barrier function. nih.gov Moisturizers play a crucial role in managing these conditions by helping to restore the skin's barrier and reduce dryness. nih.gov

While direct research on the therapeutic applications of this compound for specific skin conditions is not extensively documented in the provided search results, the fundamental properties of emollients are well-established in dermatology. The use of moisturizers is considered an important part of the management plan for many skin diseases. nih.gov Furthermore, ongoing research explores novel approaches for treating autoimmune-based skin diseases, including strategies to induce immune tolerance. aadmeetingnews.org Some research also investigates the use of specific agents, such as water-soluble β-(1,3) glucans, for their potential therapeutic effects in treating conditions like psoriasis and eczema. google.com The development of specialized skincare products for sensitive or compromised skin often involves the careful selection of ingredients that are both effective and gentle.

Biological Interactions and Metabolism of Myristyl Behenate General Lipid Research Context

Potential Metabolic Pathways for Fatty Acid Esters (Analogous Compounds)

As a wax ester, myristyl behenate (B1239552) is anticipated to follow the metabolic route of analogous lipid compounds. This pathway begins with the cleavage of the ester bond, a process that releases its core components: a fatty alcohol (myristyl alcohol) and a very-long-chain fatty acid (behenic acid).

The initial and crucial step in the metabolism of wax esters is enzymatic hydrolysis. ontosight.ai Enzymes such as wax-ester hydrolases or cholesterol esterases catalyze the breakdown of the ester linkage. ontosight.aipnas.orgbiorxiv.org This reaction splits myristyl behenate into myristyl alcohol (a 14-carbon fatty alcohol) and behenic acid (a 22-carbon saturated fatty acid). ontosight.aibibliotekanauki.pl This hydrolysis is essential for making these components available for energy utilization or other metabolic functions. ontosight.ai

Once liberated, both the fatty acid and the fatty alcohol components undergo oxidation.

Behenic Acid Oxidation : Behenic acid, being a very-long-chain fatty acid (VLCFA), is primarily metabolized through peroxisomal beta-oxidation. nih.govreactome.org This process systematically shortens the carbon chain. The breakdown of fatty acids through beta-oxidation involves a repeated four-step cycle, generating acetyl-CoA in each cycle. aocs.orgabcam.comassaygenie.com This acetyl-CoA can then enter the citric acid cycle to produce ATP, the cell's main energy currency. nih.govabcam.com The complete oxidation of a 22-carbon fatty acid like behenate yields a significant amount of energy. chegg.com

Myristyl Alcohol Oxidation : Myristyl alcohol is likely oxidized to its corresponding fatty acid, myristic acid. drugbank.com This newly formed myristic acid can then enter the mitochondrial beta-oxidation pathway, following the same sequence of reactions as other saturated fatty acids to produce acetyl-CoA. nih.govaocs.org

The process of beta-oxidation is a central pathway in fatty acid degradation, occurring in multiple cellular compartments depending on the fatty acid's chain length. nih.gov

Table 1: General Steps of Saturated Fatty Acid Beta-Oxidation

| Step | Reaction | Enzyme | Product(s) |

|---|---|---|---|

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | FADH₂, trans-Δ²-Enoyl-CoA |

| 2 | Hydration | Enoyl-CoA Hydratase | L-β-Hydroxyacyl-CoA |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | NADH, β-Ketoacyl-CoA |

| 4 | Thiolytic Cleavage | β-Ketothiolase | Acetyl-CoA, Acyl-CoA (2 carbons shorter) |

This table outlines the four core reactions that are repeated in the beta-oxidation spiral to break down fatty acyl-CoA molecules into acetyl-CoA units. abcam.comassaygenie.comlibretexts.org

Advanced Methodologies for Tracing Lipid Metabolism and Anabolism

Understanding the intricate pathways of lipid metabolism requires sophisticated analytical techniques capable of tracking the fate of lipids and their components within a biological system. nih.gov

Stable isotope tracing has become a cornerstone of metabolic research. bioscientifica.combioscientifica.com This method involves labeling lipids or their precursors with non-radioactive, heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). bioscientifica.com These labeled molecules (tracers) are introduced into a biological system, and their journey through various metabolic pathways is monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bioscientifica.commdpi.com This approach allows researchers to measure fatty acid flux, oxidation rates, and the synthesis of new lipids (anabolism) with high precision and is considered safe for use in human studies. bioscientifica.combioscientifica.com

Another cutting-edge technique is the use of alkyne lipid tracers combined with click chemistry. nih.govprovendis.info In this method, fatty acids are chemically modified to include a terminal alkyne group. These "clickable" tracers are fed to cells or organisms and become incorporated into more complex lipids. nih.govresearchgate.net After extraction, the alkyne tag allows for the specific attachment of a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) via a highly efficient bio-orthogonal "click reaction." nih.govspringernature.com This strategy, often paired with mass spectrometry (Click-MS), offers exceptional sensitivity and enables the detection and quantification of newly synthesized lipids, even at the single-cell level. provendis.infospringernature.com

Table 2: Comparison of Advanced Lipid Tracing Methodologies

| Feature | Stable Isotope Tracing | Alkyne Tracers with Click-MS |

|---|---|---|

| Tracer Type | Molecules labeled with non-radioactive heavy isotopes (e.g., ¹³C, ²H). bioscientifica.combioscientifica.com | Lipids chemically modified with an alkyne group. nih.govexlibrisgroup.com |

| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). bioscientifica.commdpi.com | Mass Spectrometry (MS), often after a "click reaction" to attach a reporter. nih.govprovendis.info |

| Key Advantage | Gold-standard for kinetic studies; safe for human use. bioscientifica.combioscientifica.com | Very high sensitivity; free of radioactivity; enables multiplexing. nih.govprovendis.info |

| Primary Application | Measuring flux and turnover rates of fatty acids, cholesterol, and lipoproteins. bioscientifica.combioscientifica.com | Visualizing and quantifying lipid anabolism and metabolic flow with high resolution. nih.govspringernature.com |

This table compares two powerful, modern techniques used to investigate the complex dynamics of lipid metabolism and anabolism.

Studies on Antimicrobial Activity (General Fatty Alcohol/Ester Research)

Research has established that various lipids, including fatty acids, fatty alcohols, and their esters, can exhibit antimicrobial properties. nih.govagriculturejournals.cz The effectiveness of these compounds often depends on their chemical structure, particularly the length of their carbon chain. nih.govnih.gov

Fatty Alcohols : Myristyl alcohol, a component of this compound, has demonstrated antimicrobial activity. atamanchemicals.com Studies have shown it to be effective against certain Gram-positive bacteria and the fungus Candida albicans. atamanchemicals.comcir-safety.org The proposed mechanism for long-chain alcohols like myristyl alcohol involves altering the permeability of the cell membrane, which disrupts essential cellular processes. drugbank.com

Fatty Acids : Behenic acid, the other constituent of this compound, has also been identified as having antibacterial potential. tandfonline.comnih.gov It has shown inhibitory effects against the formation of biofilms by bacteria such as Staphylococcus aureus and has demonstrated activity against pathogens relevant to aquaculture. tandfonline.commdpi.com Free fatty acids are thought to exert their antimicrobial effects by disrupting bacterial cell membranes. nih.gov

Fatty Acid Esters : The antimicrobial activity of fatty acid esters has also been investigated. nih.govagriculturejournals.cz For instance, esters of fatty acids with sugars or glycerol (B35011) have shown a broad spectrum of activity against bacteria and yeasts. nih.govagriculturejournals.cz However, the antimicrobial effect can be variable, with some studies showing that activity decreases as the fatty acid chain length increases in certain ester series. agriculturejournals.cz In some cases, esters of long-chain fatty acids might even be utilized as a carbon source by certain microorganisms. agriculturejournals.cz

Table 3: Summary of Antimicrobial Research on Related Compounds

| Compound Type | Example(s) | Target Microorganisms | Observed Effect |

|---|---|---|---|

| Fatty Alcohol | Myristyl Alcohol | Gram-positive bacteria (Streptococcus mutans), Candida albicans. atamanchemicals.comcir-safety.org | Inhibits growth. atamanchemicals.comcir-safety.org |

| Fatty Acid | Behenic Acid | Staphylococcus aureus, Vibrio parahaemolyticus, Aeromonas hydrophila. tandfonline.commdpi.com | Inhibits biofilm formation; antibacterial activity. tandfonline.comnih.govmdpi.com |

| Fatty Acid Ester | Glycerol Laurate (C12), Fructose Esters | Bacillus cereus, Gram-positive organisms. nih.govagriculturejournals.cz | Significant antibacterial and antiyeast activity. nih.govagriculturejournals.cz |

This table summarizes findings from studies on the antimicrobial properties of fatty alcohols, fatty acids, and their esters, which provide context for the potential biological activity of this compound's components.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Myristyl Behenate (B1239552)

The traditional synthesis of wax esters often involves chemical catalysis which can be energy-intensive and produce undesirable byproducts. The future of Myristyl Behenate synthesis lies in the development of greener, more sustainable methodologies.

Enzymatic Synthesis: A significant area of research is the use of lipases for the enzymatic synthesis of wax esters like this compound. This biocatalytic approach offers several advantages over conventional chemical methods, including milder reaction conditions, high catalytic efficiency, and enhanced selectivity, which align with the principles of green chemistry. googleapis.comgoogle.com Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), have been successfully used to catalyze the esterification of fatty acids and fatty alcohols. google.comresearchgate.net Research has focused on optimizing various parameters to maximize yield and efficiency, such as temperature, pressure, catalyst concentration, and the continuous removal of water, which is a byproduct of the esterification reaction. googleapis.comgoogle.com For instance, one study on the biocatalytic synthesis of myristyl myristate demonstrated that operating at 70°C under low pressure with dry N₂ circulation could yield a high-quality product in just two hours. researchgate.net Such processes can result in products that may be labeled as "100% natural," offering a significant commercial advantage in the cosmetics market. researchgate.net

Future challenges in this area include the development of more robust and reusable enzyme systems to improve cost-effectiveness for industrial-scale production. specialchem.com A three-stage enzymatic process, involving an initial reaction at a lower temperature followed by water removal and a final reaction at a higher temperature under vacuum, has been proposed to enhance enzyme stability and achieve full conversion. quadragroup.store

Catalyst-Free Synthesis: Another frontier is the exploration of catalyst-free synthesis routes. While research in this specific area for this compound is nascent, studies on other compounds have shown the feasibility of initiator-free and catalyst-free strategies, for example, through quaternization-induced in situ polymerization. google.com Applying similar innovative principles to the esterification of myristyl alcohol and behenic acid could represent a paradigm shift in sustainable manufacturing, completely eliminating catalyst-related costs and purification steps. Research could focus on leveraging physical conditions like high temperature and vacuum to drive the esterification reaction without any external catalytic agents. rjptonline.org

Table 1: Comparison of Synthetic Routes for Wax Esters

| Method | Advantages | Challenges | Key Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Established process, high conversion rates. | High energy consumption, use of harsh catalysts, potential for byproducts, less sustainable. | N/A (Baseline for comparison) |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly ("green"), potential for "natural" labeling. googleapis.comresearchgate.net | Enzyme cost and stability, reusability of biocatalyst, process optimization for industrial scale. specialchem.com | Developing robust, immobilized enzymes; optimizing reaction parameters (temperature, pressure); efficient water removal techniques. google.comquadragroup.store |

| Catalyst-Free Synthesis | Eliminates catalyst cost and removal steps, highly sustainable, simplifies purification. google.com | Requires harsh conditions (e.g., high temperature/vacuum), potentially lower reaction rates, limited research for wax esters. rjptonline.org | Investigating reaction kinetics under vacuum, exploring novel energy inputs (e.g., microwave), process intensification. |

Comprehensive Elucidation of Structure-Property-Function Relationships Across Diverse Applications

The functionality of this compound in any application is a direct consequence of its molecular structure. A deeper understanding of these relationships is crucial for designing new materials and formulations. This compound is a wax ester formed from the esterification of myristyl alcohol (a 14-carbon fatty alcohol) and behenic acid (a 22-carbon saturated fatty acid). This long, linear, saturated hydrocarbon structure is fundamental to its physical properties.

In cosmetics, this structure imparts valuable emollient and occlusive properties. chemicalbook.com Analogous to the well-studied myristyl myristate, this compound forms a protective, non-greasy barrier on the skin's surface. specialchem.comlesielle.com This barrier helps to reduce transepidermal water loss (TEWL), thus keeping the skin moisturized and hydrated. lesielle.comatamanchemicals.com Its waxy nature and melting point, which is close to skin temperature, allow it to provide a soft, velvety feel to formulations and enhance their texture and spreadability. chemicalbook.comellemental.com

Future research should aim to quantify these relationships precisely. For example, systematically altering the chain lengths of the fatty acid and fatty alcohol components and studying the resulting changes in melting point, crystallinity, and film-forming properties would provide a detailed map of the structure-function landscape. This could lead to the design of "tuned" esters with specific sensory profiles or barrier functions for advanced dermatological products.

Advanced Applications in Targeted Drug Delivery and Theranostics Leveraging Nanotechnology

The biocompatibility and lipid nature of this compound make it a promising candidate for advanced pharmaceutical applications, particularly in the field of nanotechnology. Lipids are key components in the formation of nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). nih.govmdpi.com These systems are designed to improve the delivery of therapeutic agents, offering advantages such as enhanced drug solubility, improved bioavailability, controlled release, and the ability to target specific tissues. mdpi.commdpi.com

SLNs are colloidal carriers with a solid lipid core, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less-ordered matrix that can increase drug loading and stability. nih.govmdpi.com Lipids like glyceryl behenate and myristyl alcohol are commonly used in these formulations. researchgate.netrjptonline.org this compound, with its solid, waxy nature, is a suitable candidate for the solid lipid matrix of SLNs and NLCs.

Future research should focus on incorporating this compound into SLN and NLC formulations for the targeted delivery of anticancer drugs or other challenging therapeutic molecules. nih.gov The long hydrocarbon chain of behenic acid could influence the nanoparticle's stability and drug encapsulation efficiency. Furthermore, the surface of these nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) to actively target specific cells or tissues, such as tumors. researchgate.netnih.gov The combination of a therapeutic drug and an imaging agent within the same this compound-based nanocarrier could pave the way for theranostic applications, allowing for simultaneous diagnosis and therapy.

Table 2: Potential Roles of this compound in Nanocarrier Systems

| Nanocarrier Type | Potential Role of this compound | Research Challenge | Therapeutic Goal |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLN) | Forms the solid lipid core matrix for drug encapsulation. nih.gov | Optimizing particle size, drug loading capacity, and preventing drug expulsion. | Controlled release, improved bioavailability of poorly soluble drugs. mdpi.com |

| Nanostructured Lipid Carriers (NLC) | Acts as the solid lipid component in the blended lipid matrix. pharmaexcipients.com | Achieving optimal solid/liquid lipid ratio for enhanced drug payload and stability. | Higher drug loading, reduced drug leakage, targeted delivery. ijper.org |

| Theranostic Platforms | Co-encapsulation of therapeutic drugs and diagnostic imaging agents. nih.gov | Ensuring stability and controlled release of both agents, surface functionalization for targeting. | Simultaneous diagnosis of disease state and targeted therapeutic intervention. |

Expanding this compound's Role in Sustainable Materials Science and Engineering

Beyond biomedical applications, this compound has significant potential in the realm of sustainable materials, particularly as a phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy (latent heat) at a nearly constant temperature during their phase transition (e.g., from solid to liquid). google.com This property makes them ideal for thermal energy storage (TES) applications, which are critical for improving energy efficiency in buildings, electronics, and solar energy systems. google.commdpi.com

Fatty acid esters, including behenic acid esters like this compound, are recognized as promising organic PCMs. google.comresearchgate.net They offer several advantages, such as high latent heat storage capacity, congruent melting and freezing behavior, chemical stability, and being derivable from renewable resources. mdpi.com Patents have identified esters like behenyl behenate and other long-chain esters for use as PCMs in a variety of applications, from construction materials to textiles. google.comgoogle.com

Future research should focus on the detailed characterization of this compound as a PCM, including its precise melting point, latent heat of fusion, and thermal reliability over many cycles. A challenge for many organic PCMs is their low thermal conductivity. Therefore, a key research direction is the development of composite materials where this compound is combined with high-conductivity fillers (e.g., graphite, metal foams) to enhance heat transfer rates. capes.gov.br Microencapsulation of this compound within a stable shell material is another critical area, as it prevents leakage of the material in its liquid state and increases the surface area for heat transfer. googleapis.comresearchgate.net

In-depth Mechanistic Studies of Biological Interactions and Pharmacological Effects

While this compound and its analogues are considered safe for cosmetic use, a deeper, mechanistic understanding of their interactions with biological systems is essential for advanced applications. ewg.org In cosmetics, the primary interaction is with the stratum corneum of the skin. As an emollient, it is understood to form a protective layer, reducing water loss and smoothing the skin. atamanchemicals.comtypology.com This is largely a physical interaction based on its occlusive properties.

Future in-depth studies should investigate the potential for more subtle biological effects. For example, does the ester undergo any degree of hydrolysis on the skin surface by cutaneous lipases, releasing myristyl alcohol and behenic acid? If so, what are the subsequent effects of these components on skin biology? Myristic acid, for instance, has been shown to interact with cellular signaling pathways. nih.gov

Furthermore, the biocompatibility of wax esters needs to be thoroughly investigated, especially for internal applications like drug delivery. researchgate.net Studies should assess the degradation pathways of this compound-based nanoparticles within the body and the biocompatibility of the resulting degradation products. Understanding these interactions at a molecular level is crucial for ensuring the long-term safety and efficacy of this compound in advanced biomedical and pharmacological contexts. Research into the interactions of wax esters in natural systems, such as their role as energy reserves in marine life, may also provide valuable insights into their metabolic fate and physiological functions. nzic.org.nz

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Myristyl Behenate, and how can researchers optimize reaction conditions to ensure high yield and purity?

- Methodological Answer : this compound is synthesized via esterification of behenic acid with myristyl alcohol, typically catalyzed by lipases (e.g., Candida antarctica lipase) or acid catalysts. Optimization involves controlling reaction temperature (60–80°C), molar ratios (1:1.2 alcohol-to-acid), and solvent selection (e.g., hexane). Post-synthesis, purification via recrystallization (using methanol or ethanol) is critical. Characterization should include NMR (to confirm ester bond formation), IR spectroscopy (to verify functional groups), and GC-MS/HPLC for purity analysis. Ensure documentation of reaction parameters and reproducibility checks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Structural Analysis : Use H NMR (δ 4.05–4.15 ppm for ester-linked CH groups) and C NMR (δ 170–175 ppm for carbonyl carbons). IR spectroscopy should show C=O stretches near 1740 cm.

- Purity Assessment : Employ GC-MS with a non-polar column (e.g., DB-5) to detect unreacted precursors or byproducts. HPLC with evaporative light scattering detection (ELSD) is ideal for quantifying impurities.

- Crystallinity : X-ray diffraction (XRD) can analyze crystalline structure, while differential scanning calorimetry (DSC) determines melting points (expected range: 60–70°C). Report uncertainties and validate results against reference standards .

Q. How should researchers design controlled experiments to evaluate the thermal stability of this compound in different environmental conditions?